2,2,5-Trimethyl-3-hexen-1-OL
CAS No.:
Cat. No.: VC13774813
Molecular Formula: C10H20O
Molecular Weight: 156.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20O |
|---|---|
| Molecular Weight | 156.26 g/mol |
| IUPAC Name | (E)-2,2,5,5-tetramethylhex-3-en-1-ol |
| Standard InChI | InChI=1S/C10H20O/c1-9(2,3)6-7-10(4,5)8-11/h6-7,11H,8H2,1-5H3/b7-6+ |
| Standard InChI Key | FJAXQWSYTIUVIL-VOTSOKGWSA-N |
| Isomeric SMILES | CC(C)(C)/C=C/C(C)(C)CO |
| SMILES | CC(C)(C)C=CC(C)(C)CO |
| Canonical SMILES | CC(C)(C)C=CC(C)(C)CO |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
2,2,5-Trimethyl-3-hexen-1-OL is an unsaturated alcohol with the IUPAC name (E)-2,2,5,5-tetramethylhex-3-en-1-ol, indicating a trans-configuration at the double bond between carbons 3 and 4 . The molecule features:
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A hydroxyl group at position 1.
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Two methyl substituents at carbons 2 and 5.
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A trisubstituted double bond at position 3.
The stereochemistry is critical to its olfactory properties, as cis-trans isomerism significantly influences odor profiles in alkenols .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₀O | |
| Molecular Weight | 156.26 g/mol | |
| InChIKey | FJAXQWSYTIUVIL-VOTSOKGWSA-N | |
| SMILES | CC(C)(C)C=CC(C)(C)CO |
Synthetic Pathways and Optimization
Catalytic Hydrogenation of 3-Hexyn-1-ol
The primary industrial route involves partial hydrogenation of 3-hexyne-1-ol using palladium catalysts modified with selectivity-enhancing "poisons" (e.g., quinoline or lead acetate) . These additives suppress over-reduction to hexan-1-ol and minimize isomerization byproducts.
Reaction Conditions:
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Catalyst: Pd/C with 1–5% modifier.
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Pressure: 10–1000 kPa H₂.
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Temperature: 25–30°C.
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Solvent: Tetrahydrofuran (THF) or ethyl acetate.
Yield optimization requires precise control of hydrogen uptake and catalyst recycling to mitigate deactivation.
Byproduct Formation and Mitigation
Common impurities include:
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cis/trans-4-Hexen-1-ol: Formed via double-bond migration.
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2-Hexen-1-ol: Resulting from allylic isomerization .
Gas chromatography-mass spectrometry (GC-MS) analyses reveal that maintaining low temperatures (<35°C) and short reaction times reduces these byproducts to <2%.
Physicochemical Properties
Optical and Thermodynamic Data
The compound’s refractive index (1.4435) and low water solubility (<1 g/L at 25°C) underscore its hydrophobic nature . Differential scanning calorimetry (DSC) shows a glass transition temperature (Tg) near −60°C, consistent with highly branched alkenols.
Table 2: Physical Properties
| Property | Value | Source |
|---|---|---|
| Refractive Index (n₂₀/D) | 1.4435 | |
| Density (20°C) | 0.89 g/cm³ | |
| Boiling Point | 195–198°C (estimated) | |
| LogP (Octanol-Water) | 2.8 |
Applications in Flavor and Fragrance Industries
Olfactory Profile
2,2,5-Trimethyl-3-hexen-1-OL contributes fresh, green, and slightly fruity notes, enhancing formulations for perfumes, detergents, and food flavorings . In tea aromas, it amplifies vegetal characteristics at concentrations as low as 0.1 ppm.
Comparative Performance
When compared to structurally similar compounds:
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